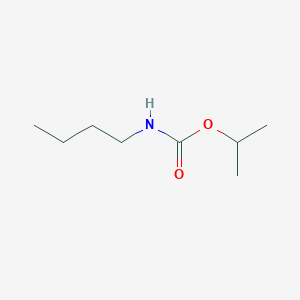

Isopropyl butylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

36452-62-7 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

propan-2-yl N-butylcarbamate |

InChI |

InChI=1S/C8H17NO2/c1-4-5-6-9-8(10)11-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |

InChI Key |

CPAUHNHNGALXSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Research

Classical and Contemporary Synthesis Routes of Iodopropynyl Butylcarbamate

The manufacturing of IPBC is primarily achieved through a two-stage process that involves the creation of a carbamate (B1207046) intermediate followed by an iodination step. wikipedia.orgcir-safety.org Different methodologies have been developed for each of these stages, reflecting both classical approaches and modern process improvements.

The dominant synthesis route for IPBC involves a sequential, multi-step pathway. This approach allows for controlled reactions and the isolation of intermediates, leading to a purer final product.

The initial step in many modern synthesis methods is the formation of the key intermediate, propynyl (B12738560) butylcarbamate (PBC). google.com A common and effective method involves the reaction of propargyl alcohol with butyl isocyanate. wikipedia.orggoogle.com This reaction forms the carbamate linkage and attaches the butyl group, creating the backbone of the final IPBC molecule. This approach is favored for its directness and for avoiding the use of more hazardous reagents like phosgene (B1210022). wikipedia.orggoogle.com

Another pathway involves reacting propargyl alcohol with an isocyanate, such as butyl isocyanate, to form propargyl butylcarbamate, which then serves as the intermediate for the subsequent iodination step. google.com

The second critical step is the iodination of the propynyl butylcarbamate intermediate. This reaction specifically targets the terminal acetylenic proton on the propargyl group, replacing it with an iodine atom.

A prevalent method for iodination is the in-situ generation of an I+ ion (iodonium ion), which then electrophilically attacks the alkyne. google.comjustia.com This is typically achieved by oxidizing a metallic iodide salt. google.comjustia.com Common reagents for this process include:

Iodide Source : Sodium iodide or potassium iodide are frequently used as the source of iodine. wikipedia.orgpatsnap.com

Oxidizing Agent : Sodium hypochlorite (B82951) is a preferred oxidizing agent used to convert the iodide salt (I-) to the reactive I+ species. wikipedia.orggoogle.comjustia.com

The reaction is carefully controlled to ensure the selective addition of a single iodine atom, thereby minimizing the formation of di- and tri-iodinated isomers and other impurities. google.comjustia.com

Historically, carbamate synthesis often involved the use of phosgene, a highly toxic gas. cir-safety.org A phosgene-dependent route to IPBC involves the reaction of phosgene with butylamine (B146782) and propargyl alcohol. cir-safety.org

Due to the significant hazards associated with handling phosgene, phosgene-alternative routes have become the standard. rsc.org The most notable alternative is the reaction between propargyl alcohol and butyl isocyanate, as previously described. wikipedia.orggoogle.com This method circumvents the need for phosgene entirely, offering a significantly safer process. While phosgene substitutes like diphosgene and triphosgene (B27547) exist, the isocyanate route provides a more direct and inherently safer pathway for producing the necessary carbamate intermediate. rsc.orgsigmaaldrich.com

A significant advancement in IPBC synthesis is the use of surfactant-assisted reactions in an aqueous medium. justia.comwipo.int This process addresses the low water solubility of the organic reactants and improves reaction efficiency and product purity. wikipedia.orgnih.gov

In this methodology, the iodination of propynyl butylcarbamate is carried out in an aqueous solution containing a surfactant. google.comjustia.com Key features of this approach include:

Use of Surfactants : Nonionic surfactants are often preferred to create a stable dispersion of the carbamate in the aqueous reaction medium. google.comjustia.com

Improved Purity : The reaction environment minimizes the formation of undesirable isomers. justia.comwipo.int The controlled, on-demand generation of the I+ ion from a metallic iodide salt is a key factor in achieving high purity. google.comjustia.comnih.gov

High Yields : This method has been shown to produce high yields of IPBC, with assays reporting purities of 98.7% or higher. google.compatsnap.com

Reduced Impurities : The process is designed to produce IPBC with minimal di- and tri-iodinated impurities, which can affect the color and light sensitivity of the final product. google.comgoogle.com

This aqueous-based synthesis is considered a more environmentally friendly and efficient manufacturing process, resulting in a highly purified IPBC product with a low moisture content. justia.comnih.gov

Multi-step Reaction Pathways

Optimization of Reaction Conditions for Iodopropynyl Butylcarbamate Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of IPBC while minimizing costs and waste. creative-biolabs.com Key parameters that are carefully controlled during the synthesis, particularly in the surfactant-assisted aqueous method, include temperature, pH, and reaction time. google.comgoogle.com

The process often begins by cooling the reactor and mixing the propynyl butylcarbamate with the surfactant solution at a low temperature, typically between 0 and 12°C. google.comgoogle.com The iodination reaction, initiated by the addition of an oxidizing agent like sodium hypochlorite, is also maintained at a low temperature (e.g., 6 to 11°C) to control the reaction rate and selectivity. patsnap.com

After the initial reaction period, the temperature is gradually increased to bring the reaction to completion. google.compatsnap.com The pH of the reaction mass is carefully managed, often maintained above 7 during the iodination and then adjusted to be slightly acidic during the workup phase to isolate the product. google.com The duration of the reaction is also critical; for instance, allowing the iodination to proceed for too long (e.g., over 180 minutes) can lead to the stripping of iodine from the IPBC molecule and the formation of undesirable isomers. google.comgoogle.com

The table below summarizes typical optimized conditions for the surfactant-assisted synthesis of IPBC.

| Parameter | Condition/Range | Purpose/Rationale | Source |

|---|---|---|---|

| Initial Temperature (Carbamate Dispersion) | 0–12°C (Preferred: 8–10°C) | To ensure stable dispersion of the carbamate in the surfactant solution before iodination. | google.comgoogle.com |

| Iodination Temperature | 6–11°C | To control the exothermic reaction and minimize the formation of byproducts and isomers. | patsnap.com |

| Post-Iodination Agitation Time | ~90 minutes | To allow the conversion of the intermediate to IPBC to proceed to completion. | patsnap.com |

| Post-Reaction Temperature Ramp | Increase to 35–40°C at 0.25–1.0°C/min | To complete the reaction and begin the product isolation phase. | google.comgoogle.com |

| pH (Iodination) | > 7 | To facilitate the reaction between the carbamate and the in-situ generated I+ ion. | google.com |

| pH (Workup) | Adjusted to ~6.6–6.9 | To neutralize the reaction mixture and precipitate the pure IPBC product. | google.comgoogle.com |

| Oxidizing Agent Molarity | 1.1 to 1.3 moles per mole of iodide salt | To ensure efficient oxidation of the iodide salt to the reactive I+ species. | google.com |

Research into High-Purity Iodopropynyl Butylcarbamate Synthesis

The demand for high-purity IPBC has driven research into methods for reducing impurities and refining the product post-synthesis. google.com Impurities can have their own toxicological profiles and can affect the stability and appearance of the final product. google.comjustia.com

The primary strategy for reducing impurities lies in the careful control of the synthesis process itself. As discussed, the in-situ generation of the I+ ion is a significant factor in producing high-purity IPBC with minimal di- and tri-iodinated isomer impurities. google.comgoogle.com

The use of an aqueous solution with a suitable surfactant is another key element. google.compatsnap.com This approach avoids the use of co-solvents like methanol (B129727), and the subsequent extraction steps, which can introduce their own set of impurities. google.com The process of carrying out the reaction in a surfactant solution, combined with precise control over pH and temperature, is designed to produce a high yield of IPBC with low concentrations of impurities. google.comgoogle.com

After the synthesis is complete, several steps are taken to isolate and purify the IPBC. The product is typically filtered from the reaction mass and washed with water. google.com This helps to remove any water-soluble impurities and residual reactants.

The final step is drying the product to a constant weight, often at a controlled temperature of around 25 to 45°C. google.comgoogle.com The synthesis process is designed to produce a crystalline structure of IPBC that retains minimal moisture, resulting in a "wet-cake" with a very low moisture content. google.comnih.gov Further purification methods can include techniques like liquid-liquid partition and the use of cartridge columns (e.g., florisil (B1214189) or alumina) to achieve even higher purity levels. researchgate.net

Degradation Pathways and Environmental Fate Studies of Iodopropynyl Butylcarbamate

Hydrolytic Degradation of Iodopropynyl Butylcarbamate

The stability of IPBC in aqueous environments is significantly influenced by pH, undergoing hydrolytic degradation that breaks down the molecule.

The rate of hydrolysis of Iodopropynyl Butylcarbamate is markedly dependent on the pH of the aqueous solution. The compound is stable in acidic conditions but degrades as the pH becomes neutral and, more rapidly, alkaline. Studies have shown that IPBC is stable to hydrolysis at a pH of 5. regulations.gov At a neutral pH of 7, its degradation is slow, with a calculated half-life of 139 days. regulations.govnih.gov However, the rate of hydrolysis increases substantially under alkaline conditions. At a pH of 9, the half-life of IPBC is dramatically reduced to less than one day, specifically reported as 0.98 days. regulations.govnih.gov This indicates that base-catalyzed hydrolysis is a significant degradation pathway for this compound in the environment. regulations.gov

| pH Level | Half-Life | Stability Classification |

|---|---|---|

| 5 | >30 days | Stable |

| 7 | 139 days | Slow Degradation |

| 9 | <1 day (0.98 days) | Rapid Degradation |

The primary product identified from the hydrolytic degradation of IPBC is Propargyl Butylcarbamate (PBC). regulations.govnih.govindustrialchemicals.gov.aucir-safety.org The formation of PBC occurs alongside the release of iodine species as the C-I bond is cleaved during hydrolysis. industrialchemicals.gov.au PBC is considered the main degradant in this process and is expected to undergo further degradation in the environment. regulations.govindustrialchemicals.gov.au

Thermal Degradation Kinetics and Product Analysis

Temperature is another critical factor influencing the stability of IPBC. Thermal degradation studies reveal that the compound is sensitive to heat, which can induce decomposition through various mechanistic pathways.

Research indicates that the thermal degradation of IPBC becomes apparent at 70°C, and the rate of degradation increases significantly as the temperature rises from 70°C to 150°C. nih.govmdpi.comnih.gov The degradation process follows first-order kinetics. nih.govmdpi.comnih.gov The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation: k = 3.47 × 10¹² e⁻¹¹¹¹²⁵/ᴿᵀ. nih.govmdpi.comnih.gov This kinetic model can be used to predict the loss of IPBC during processes involving heat treatment. For instance, the retention rate of IPBC dropped to 80.2% after 2 hours at 110°C and to just 5.1% after 1 hour at 140°C. nih.gov

| Temperature (°C) | Time | Retention Rate (%) |

|---|---|---|

| 110 | 2 hours | 80.2 |

| 120 | 2 hours | 59.2 |

| 140 | 1 hour | 5.1 |

The thermal decomposition of IPBC is a complex process involving several reaction pathways. The proposed mechanisms for this degradation include deiodination, demethylation, deethynylation, deethylation, and hydroxylation. nih.govmdpi.comnih.gov These reactions lead to the cleavage of different bonds within the IPBC molecule, resulting in the formation of a variety of smaller degradation products.

Analysis using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) has identified several thermal degradation products of IPBC. nih.govmdpi.com These products confirm the proposed decomposition mechanisms. The seven identified compounds are:

prop-2-yn-1-yl ethylcarbamate

methyl N-butylcarbamate

propargyl butylcarbamate

methylcarbamic acid prop-2-yn-1-ol

2-propyn-1-ol, 3-iodo-, methylcarbamate

3-iodoprop-2-yn-1-ol

Photolytic Degradation of Iodopropynyl Butylcarbamate

The photolytic degradation of Iodopropynyl Butylcarbamate (IPBC) involves its decomposition when exposed to light, particularly ultraviolet (UV) radiation. This process is a significant factor in determining the environmental persistence and fate of the compound.

UV-Light Induced Decomposition Pathways

The decomposition of IPBC under UV light is influenced by several factors, including the wavelength and intensity of the UV radiation, the duration of exposure, and the surrounding medium. mckx.net Studies have shown that the degradation rate of IPBC increases as the UV wavelength decreases and the irradiation intensity increases. mckx.net The solvent in which IPBC is dissolved also plays a crucial role, with degradation rates observed to be faster in n-hexane compared to methanol (B129727) or water. mckx.net

The primary mechanism of UV-induced degradation is believed to involve the cleavage of the carbon-iodine bond, which is the weakest bond in the IPBC molecule. This initial step leads to the formation of a propargyl butylcarbamate radical and an iodine radical. These reactive species can then undergo further reactions, leading to a variety of degradation products. The degradation process generally follows first-order kinetics. mckx.net

Analysis of Photodegradation Intermediates and End-Products

Analysis of the byproducts of IPBC's photolytic degradation has identified several intermediate and end-products. The primary degradate formed is Propargyl Butylcarbamate (PBC), which results from the removal of the iodine atom. regulations.gov Further degradation of PBC can occur, leading to the formation of other compounds.

One study identified eight distinct UV degradation products of IPBC in n-hexane. mckx.net While the specific structures of all intermediates are not always fully elucidated in every study, the common pathway involves the initial loss of iodine followed by further transformations of the propargyl group. These transformations can include oxidation, rearrangement, and fragmentation of the molecule.

| Intermediate/End-Product | Formation Pathway | Significance |

|---|---|---|

| Propargyl Butylcarbamate (PBC) | Deiodination of IPBC | Primary and major degradation product. |

| Various Oxidation Products | Further reaction of PBC and other intermediates with reactive oxygen species | Represents further breakdown of the initial molecule. |

| Molecular Rearrangement Products | Rearrangement of unstable radical intermediates | Contributes to the diversity of final degradation products. |

Microbial and Environmental Biotransformation

The biotransformation of IPBC in soil and water systems is a key aspect of its environmental fate. Microbial activity plays a significant role in the degradation of this compound under both aerobic and anaerobic conditions.

Aerobic and Anaerobic Soil Metabolism

In aerobic soil environments, IPBC is observed to degrade relatively quickly. The half-life of IPBC in non-sterile loam soil at 22°C has been reported to be as short as 2.1 hours, extending to 8.6 hours at a lower temperature of 5°C. regulations.gov The primary degradation pathway under aerobic conditions is the formation of Propargyl Butylcarbamate (PBC). regulations.gov This initial transformation is followed by further degradation of PBC into carbon dioxide, bound residues, and other unidentified degradates. regulations.gov The rate of mineralization to CO2 is notably slower at lower temperatures. regulations.gov

Under anaerobic conditions, such as in saturated soils or sediments, the degradation of IPBC is also rapid. In anaerobic aquatic environments, the half-life of IPBC was found to be 1.5 hours under non-sterile conditions at 22°C. regulations.gov In contrast, under sterile conditions, the half-life was significantly longer at 13.3 hours, highlighting the critical role of microbial activity in its breakdown. regulations.gov The major degradate, PBC, is also not expected to persist in anaerobic soil or aquatic environments. regulations.gov

| Condition | Temperature | Half-life | Primary Degradate |

|---|---|---|---|

| Aerobic (non-sterile loam soil) | 22°C | 2.1 hours | Propargyl Butylcarbamate (PBC) |

| Aerobic (non-sterile loam soil) | 5°C | 8.6 hours | Propargyl Butylcarbamate (PBC) |

| Anaerobic (aquatic, non-sterile) | 22°C | 1.5 hours | Propargyl Butylcarbamate (PBC) |

| Anaerobic (aquatic, sterile) | 22°C | 13.3 hours | - |

Biodegradation in Water/Sediment Systems

In water/sediment systems, the majority of applied IPBC (around 80%) is detected in the water phase. regulations.gov The primary degradate in these systems is again Propargyl Butylcarbamate (PBC). regulations.gov The half-life of PBC in the water phase of these systems has been measured at 11.5 days. regulations.gov

The degradation of PBC in these aquatic environments leads to the formation of secondary degradates, including 2-propynyl-butylcarbamate (2-PBC) and other unidentified compounds. regulations.gov Volatile degradates such as PBC, 2-PBC, and carbon dioxide have also been identified, with the potential for methane (B114726) formation under anaerobic conditions. regulations.gov

Biotransformation to Propargyl Butylcarbamate and Subsequent Fate

The biotransformation of IPBC to Propargyl Butylcarbamate (PBC) is a consistent and primary step in its degradation across various environmental compartments, including soil and water/sediment systems. regulations.gov This initial step involves the microbial removal of the iodine atom from the IPBC molecule.

The subsequent fate of PBC is further degradation. In aerobic soil, PBC has a half-life of 4.31 days at 22°C. regulations.gov Its degradation products include carbon dioxide and bound residues. regulations.gov In water/sediment systems, PBC degrades with a half-life of 11.5 days, forming secondary products like 2-PBC. regulations.gov The mineralization of these subsequent products to carbon dioxide and potentially methane completes the biodegradation pathway. regulations.gov

Environmental Distribution and Mobility Research

Iodopropynyl butylcarbamate (IPBC) is characterized as a non-persistent and mobile compound within soil and aquatic environments. epa.gov Its distribution and movement are influenced by its physicochemical properties and various environmental factors. Research indicates that due to its rapid degradation, IPBC is not expected to pose a significant contamination threat to groundwater or surface water. epa.gov The primary routes of dissipation in aquatic systems are physicochemical processes, particularly hydrolysis, rather than biodegradation, which is limited by IPBC's antimicrobial nature. ccme.ca

Partitioning Behavior in Environmental Compartments (Water, Soil, Sediment)

The partitioning of a chemical describes how it distributes itself between different environmental media. For IPBC, its behavior in water, soil, and sediment systems has been characterized through various studies.

Water and Sediment

In aquatic systems, IPBC is more likely to remain in the dissolved phase rather than adsorb to suspended solids or sediment. ccme.ca This is supported by modeling studies. A fugacity model, which predicts the distribution of a chemical in a multi-compartment environment, calculated that following release into surface waters, 99.9% of IPBC is expected to remain in the water, with only 0.1% partitioning to sediment. industrialchemicals.gov.au Experimental studies of sediment-water systems confirm this tendency, with one study finding that 80% of the applied IPBC was detected in the water phase. regulations.gov

The log octanol-water partition coefficient (log Kow), a measure of a chemical's hydrophobicity, has been estimated for IPBC as 2.81 and 2.4. ccme.caregulations.gov While this suggests some potential for bioconcentration in aquatic organisms, it is not considered significant as the value is below 3. regulations.gov A study on Japanese carp (B13450389) found a bioconcentration factor of less than 4.5, indicating a low potential for accumulation in aquatic life. gov.bc.ca

Soil

IPBC is expected to have high to moderate mobility in soil. nih.gov This mobility is indicated by its soil organic carbon-water (B12546825) partition coefficient (Koc), with values reported to range from 62 to 310. regulations.govnih.gov The soil adsorption coefficient (Kads) has been measured in several soil types, with values ranging from 0.67 to 2.46 mL/g. regulations.gov Research has shown that sorption to soil is not significantly affected by the content of organic matter or clay. regulations.gov These low partition coefficients suggest that IPBC residues in the environment have the potential to be mobile and reach surface or groundwater. regulations.gov

| Partition Coefficient | Reported Value | Indicated Mobility | Source |

|---|---|---|---|

| Koc | 62 - 310 | High to Moderate | regulations.govnih.gov |

| Kads | 0.67 - 2.46 mL/g | Mobile to Moderately Mobile | regulations.gov |

Modeling of Environmental Concentrations and Persistence

Environmental modeling is a key tool for understanding the potential fate and concentration of chemicals like IPBC. epa.gov These models use data on a chemical's properties and degradation rates to predict its distribution and persistence in the environment.

Fugacity models have been employed to estimate the partitioning of IPBC between environmental compartments, predicting that it will predominantly reside in the water phase upon release. industrialchemicals.gov.au Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have completed qualitative environmental fate assessments which conclude that IPBC is non-persistent and mobile. epa.gov

The persistence of IPBC is a critical factor in these models. It degrades rapidly in the environment, limiting its long-term concentration. epa.govindustrialchemicals.gov.au In soil, its degradation is primarily due to microbial metabolism. gov.bc.ca The half-life of IPBC in aerobic soil at 22°C was found to be approximately 2.13 hours, with the parent compound not being detected one day after application. industrialchemicals.gov.augov.bc.ca The primary degradation product is Propargyl Butylcarbamate (PBC), which is more persistent than IPBC but still degrades rapidly with a half-life of 4.3 days. gov.bc.ca

In aquatic environments, hydrolysis is the main degradation pathway. ccme.ca The rate of hydrolysis is highly dependent on pH. ccme.caregulations.gov

| pH Level | Half-Life | Source |

|---|---|---|

| 5 | Stable (>30 days) | ccme.caregulations.gov |

| 7 | 139 days | ccme.caregulations.gov |

| 9 | 0.95 - <1 day | ccme.caregulations.gov |

The rapid degradation of IPBC, particularly in soil and alkaline waters, is a key reason why modeling and assessments conclude that it is unlikely to persist or accumulate to high concentrations in the environment. epa.govgov.bc.ca

Analytical Chemistry Methodologies for Iodopropynyl Butylcarbamate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating, identifying, and purifying components of a mixture. nih.gov For IPBC analysis, the most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each offering distinct advantages and challenges. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

HPLC is a cornerstone for IPBC analysis, largely because it operates at or near ambient temperatures, thus avoiding the thermal degradation issues associated with the compound. researchgate.netdaneshyari.com This technique uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase, separating components based on their interactions with these two phases. biomedpharmajournal.org

The coupling of HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), represents a powerful and highly specific method for the determination of IPBC. researchgate.netresearchgate.net This approach is frequently the focus of current analytical methodology for IPBC analysis. daneshyari.comnih.gov

A simple and rapid HPLC-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method has been developed for the identification and quantification of IPBC in cosmetic formulations. researchgate.netnih.gov In this method, separation is typically achieved on a reversed-phase column. Detection by the mass spectrometer is performed in the positive selected ion-monitoring mode, which provides high selectivity and sensitivity. researchgate.netnih.gov This allows for detection limits in cosmetic extracts to be as low as 50 to 100 ng/g. nih.gov The reliability of such methods is high, with reported relative standard deviations ranging from 0.9% to 2.9%. researchgate.netnih.gov

| Parameter | HPLC-ESI-MS Method for IPBC in Cosmetics researchgate.netnih.gov |

| Technique | High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry |

| Column | Reversed-phase column |

| Detection Mode | Positive Selected Ion-Monitoring (SIM) |

| Sample Matrix | Cosmetic formulations (methanol/water extracts) |

| Detection Limit | 50 - 100 ng/g |

| Quantification Reliability (RSD) | 0.9% - 2.9% |

HPLC coupled with an ultraviolet (UV) spectrophotometric detector is a more common and cost-effective alternative to MS detection for IPBC analysis. ijpsonline.comijpsonline.com This method relies on the principle that IPBC absorbs light in the UV spectrum.

One established method utilizes a Newcrom R1 reverse-phase column with an isocratic mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid buffer. sielc.com Detection is carried out at a wavelength of 200 nm. sielc.com Another method, developed for determining preservatives in cosmetic products, employs ultrasound-assisted lixiviation for sample preparation followed by LC-UV detection. researchgate.net This particular method demonstrated a limit of detection of 30 µg·g−1 and a limit of quantification of 90 µg·g−1, with good recovery values between 86% and 103%. researchgate.net

| Parameter | HPLC-UV Method for IPBC sielc.com | HPLC-UV Method for Preservatives (including IPBC) researchgate.net |

| Column | Newcrom R1, reverse-phase | Not specified |

| Mobile Phase | Acetonitrile/Water with Phosphoric acid buffer | Not specified |

| Detection Wavelength | 200 nm | Not specified |

| Sample Preparation | Not specified | Ultrasound-assisted lixiviation |

| Limit of Detection (LOD) | Not specified | 30 µg·g−1 |

| Limit of Quantification (LOQ) | Not specified | 90 µg·g−1 |

| Recovery | Not specified | 86–103% |

| Precision (RSD) | Not specified | 0.2–4.7% |

Gas Chromatography (GC) Applications and Challenges

Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. arlok.com While GC offers high resolution, its application for IPBC analysis has been challenging due to the compound's limited thermal stability. researchgate.netdaneshyari.comnih.gov

The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it theoretically ideal for detecting the iodine-containing IPBC molecule. daneshyari.com This high sensitivity and selectivity can simplify sample preparation procedures. daneshyari.com However, early attempts to quantify IPBC using GC-ECD were largely unsuccessful, primarily due to the thermal degradation of the analyte in the hot GC inlet. researchgate.netdaneshyari.comnih.gov

To overcome this, a method was developed utilizing a pulsed splitless injection technique. researchgate.netnih.gov This technique, often used for thermally labile compounds, minimizes the residence time of the analyte in the hot injector, thereby reducing degradation. nih.gov This optimized GC-ECD method proved to be robust, accurate, and sensitive for routine testing of IPBC in cosmetic formulations. nih.gov

| Parameter | Optimized GC-ECD Method for IPBC in Cosmetics nih.gov |

| Technique | Gas Chromatography with Electron Capture Detector |

| Injection Mode | Pulsed Splitless Injection |

| Sample Solvent | Toluene (B28343)/Isopropyl Alcohol (80:20) |

| Calibration Range | 0.3–1.3 µg/ml |

| Robustness (RSD) | 4% |

| Accuracy (Recovery) | 98% |

| Limit of Detection (LOD) | 0.25 ng/ml |

The primary challenge in the GC analysis of IPBC is its thermal lability. daneshyari.comresearchgate.net Studies have shown that thermal degradation of IPBC can occur at temperatures as low as 70 °C, with the degradation rate increasing significantly as the temperature rises to 150 °C. mdpi.com When using a standard hot splitless injection at 250 °C, significant thermal degradation of IPBC is evident, leading to poor reproducibility. daneshyari.comsemanticscholar.org

The degradation process can involve deiodination and other reactions, forming byproducts that complicate analysis. mdpi.com To mitigate this, specialized injection techniques like pulsed injection are employed to protect the analyte. nih.gov Additionally, careful optimization of the entire GC system, including the choice of inlet liner and temperature programming, is critical to achieving reliable and reproducible results for IPBC. daneshyari.com

Method Validation and Performance Evaluation

Matrix Effects and Interference Studies

In the quantitative analysis of Iodopropynyl Butylcarbamate (IPBC), the sample matrix—defined as all components within a sample apart from the analyte of interest—can significantly influence the accuracy and reliability of the results. chromatographyonline.com Cosmetic and personal care formulations, in which IPBC is commonly used, are inherently complex matrices, often containing a diverse mixture of surfactants, emulsifying oils, humectants, thickeners, and fragrances. daneshyari.com These components can cause matrix effects, leading to either the suppression or enhancement of the analytical signal, which results in the underestimation or overestimation of the IPBC concentration. bataviabiosciences.com Consequently, evaluating and mitigating these effects is a critical aspect of analytical method development for IPBC.

Research Findings on Matrix Effects

Studies employing various analytical techniques have investigated the impact of the sample matrix on IPBC quantification. The complexity of cosmetic matrices necessitates strategies to counteract potential interference. daneshyari.com

Gas Chromatography (GC) Studies: Early attempts to quantify IPBC using Gas Chromatography with an Electron Capture Detector (GC-ECD) faced challenges not only due to the thermal instability of IPBC but also because of interference from the product matrix. daneshyari.com In one study, initial analyses using splitless injection resulted in poor reproducibility and a broad peak in the chromatogram, which was attributed to matrix interference. daneshyari.com

To address these issues, researchers developed a method using pulsed splitless injection GC-ECD. This study highlighted that the complex and varied nature of cosmetic formulations has the potential to suppress or enhance the resulting analyte signal. The use of matrix-matched standards was employed to counteract these effects. This technique involves preparing calibration standards in a blank matrix (a cosmetic formulation known to be free of IPBC) that is representative of the samples being analyzed. daneshyari.com This approach proved successful, yielding a robust methodology with high accuracy and reproducibility for IPBC in cosmetic products. daneshyari.comresearchgate.net

Liquid Chromatography (LC) Studies: High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), is a prevalent technique for IPBC analysis. nih.govresearchgate.net One study that developed an HPLC/MS method for analyzing IPBC and four isothiazolinones in various consumer products reported accuracy values ranging from 60.4% to 113%. researchgate.net This wide range suggests the presence of significant matrix effects that vary depending on the specific product type.

In contrast, another study utilizing HPLC with electrospray ionization mass spectrometry (ESI-MS) for quantifying IPBC in different cosmetic formulations reported good reliability, with a relative standard deviation between 0.9% and 2.9%. nih.gov This indicates that with appropriate optimization of extraction, clean-up, and instrumental conditions, the matrix effects in certain cosmetic bases can be effectively managed. nih.govresearchgate.net

Summary of Findings on Analytical Methods and Matrix Effects

The following table summarizes the findings from different studies on the impact of the sample matrix and the strategies used to ensure accurate quantification of IPBC.

| Analytical Method | Sample Matrix | Observed Matrix Effect/Interference | Mitigation Strategy | Reported Accuracy/Reproducibility |

| GC-ECD with Pulsed Splitless Injection | Cosmetic Formulations (lotions, creams, conditioners) | Potential for signal suppression or enhancement; broad peak interference observed in initial tests. daneshyari.com | Use of matrix-matched standards. daneshyari.com | 98% recovery; Relative Standard Deviation (RSD) of 4%. daneshyari.comresearchgate.net |

| HPLC-MS | Various Consumer Products | Variable matrix effects leading to a wide accuracy range. researchgate.net | Optimization of extraction and clean-up procedures. researchgate.net | Accuracy ranged from 60.4% to 113%. researchgate.net |

| HPLC-ESI-MS | Cosmetic Formulations | Minimal impact on quantification reliability after method optimization. | Methanol (B129727)/water extraction and detection in positive selected ion-monitoring mode. nih.gov | Relative Standard Deviation (RSD) between 0.9% and 2.9%. nih.gov |

Recovery Rates in Spiked Samples

Recovery studies are essential for assessing the influence of the matrix on an analytical method's accuracy. By spiking a blank matrix with a known concentration of the analyte, the percentage of the analyte recovered can be calculated.

| Analytical Method | Sample Matrix | Analyte(s) | Spiking Levels | Average Recovery (%) |

| GC-ECD | Cosmetic Formulations | IPBC | Not specified | 98% daneshyari.comresearchgate.net |

| HPLC-MS | Various Consumer Products | IPBC and 4 isothiazolinones | Not specified | 60.4% - 113% researchgate.net |

| Method for 11 Preservatives* | Not specified | 11 preservatives | 3 levels | 80% - 124% researchgate.net |

*This study concluded there was no obvious matrix effect on the analytes tested. researchgate.net

These findings underscore the necessity of validating analytical methods for IPBC in each specific sample matrix. The use of techniques like matrix-matched standards or thorough sample clean-up is crucial for minimizing matrix-induced errors and ensuring the generation of accurate and reliable data. daneshyari.comvscht.cz

Biocidal Mechanisms and Structure Activity Relationships of Iodopropynyl Butylcarbamate

Mode of Action Against Microbial Organisms

The antimicrobial activity of Iodopropynyl Butylcarbamate is attributed to several mechanisms that disrupt essential cellular processes in microorganisms. Research has pointed towards its ability to interfere with cell membrane integrity, interact with vital cellular components, and inhibit enzyme function.

Research on Cell Membrane Permeability Alteration in Fungi

The Fungicide Resistance Action Committee (FRAC) categorizes Iodopropynyl Butylcarbamate (IPBC) as a compound that acts by altering the permeability of cell membranes wikipedia.org. This classification suggests that a primary mode of its antifungal action involves the disruption of the fungal cell membrane, a critical barrier that maintains cellular integrity and regulates the passage of substances. While detailed molecular studies specifically elucidating this mechanism in fungi are an area of ongoing research, studies on other microorganisms have provided insights. For instance, research on the bacteria Vibrio parahaemolyticus and Staphylococcus aureus has demonstrated that IPBC can disrupt their cell membranes nih.gov. This disruption leads to a loss of essential cellular components and ultimately, cell death. It is hypothesized that a similar mechanism is at play in fungi, where IPBC's lipophilic nature allows it to intercalate into the lipid bilayer of the fungal cell membrane, leading to a loss of structural integrity and increased permeability.

Investigation of Interactions with Cellular Components (e.g., Sulfhydryl Groups in Nucleic Acids and Amino Acids)

A key aspect of Iodopropynyl Butylcarbamate's biocidal activity is believed to be its interaction with crucial cellular components, particularly those containing sulfhydryl (-SH) groups. It is speculated that the iodine atom in the IPBC molecule plays a critical role in this process. This iodine can react with sulfhydryl groups present in essential molecules such as amino acids (like cysteine) and nucleic acids. This interaction can lead to the formation of disulfide bonds or other modifications, which can alter the structure and function of these vital cellular building blocks. Such alterations can disrupt protein synthesis, interfere with DNA replication, and ultimately lead to microbial cell death. However, this remains a proposed mechanism and further detailed research is needed to fully elucidate the specifics of these interactions.

Effects on Enzyme-Active Sites of Microorganisms

Iodopropynyl Butylcarbamate is also known to exert its antimicrobial effects by targeting the active sites of microbial enzymes. A significant finding is that IPBC acts as a cholinesterase or acetylcholinesterase (AChE) inhibitor nih.gov. As a carbamate (B1207046), IPBC can carbamoylate the active sites of these enzymes, forming an unstable complex that temporarily inactivates them nih.gov. Acetylcholinesterase is a critical enzyme in the nervous system of many organisms, responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, IPBC disrupts nerve function, which can be lethal to certain microorganisms. This inhibition of essential enzymes disrupts the metabolic pathways necessary for the survival of the microorganisms.

Spectrum of Antimicrobial Efficacy

Iodopropynyl Butylcarbamate exhibits a broad spectrum of activity, effectively controlling the growth of a wide range of fungi and bacteria. Its efficacy has been demonstrated against various species, making it a versatile biocide in numerous applications.

Efficacy Against Fungal Species

IPBC is a potent fungicide, effective against a wide array of fungal species, including molds, stain fungi, and yeasts specialchem.com. Its fungicidal properties have been documented against several economically and hygienically important fungi.

Notably, IPBC is used to protect timber against wood-destroying fungi such as Coriolus versicolor and Serpula lacrymans wikipedia.org. It is also effective against the common mold Aspergillus niger at very low concentrations, with an application rate of 0.6 ppm being sufficient for control wikipedia.org. The table below summarizes the known efficacy of IPBC against selected fungal species.

| Fungal Species | Common Name/Significance | Reported Efficacy |

|---|---|---|

| Aspergillus niger | Common mold | Controlled at 0.6 ppm wikipedia.org |

| Coriolus versicolor | White-rot fungus, wood decay | Effective as a wood preservative wikipedia.org |

| Serpula lacrymans | Dry rot fungus, wood decay | Effective as a wood preservative wikipedia.org |

| Mold and Stain Fungi | General spoilage organisms | Broadly effective |

| Yeast | Various species | Broadly effective specialchem.com |

Efficacy Against Bacterial Species

In addition to its antifungal properties, Iodopropynyl Butylcarbamate also demonstrates significant efficacy against a range of bacterial species. It has been shown to control the growth of several common bacteria at application rates between 250 and 1000 ppm wikipedia.org.

Research has established its effectiveness against both Gram-positive and Gram-negative bacteria. A study investigating its antibiofilm activity found a Minimum Inhibitory Concentration (MIC) of 50 µg/mL for Staphylococcus aureus nih.gov. Furthermore, against a uropathogenic strain of Escherichia coli, the MIC was determined to be 100 µg/mL nih.gov. The table below provides an overview of the antibacterial efficacy of IPBC against selected bacterial species.

| Bacterial Species | Gram Stain | Significance | Reported Efficacy |

|---|---|---|---|

| Bacillus subtilis | Positive | Common soil bacterium | Controlled at 250–1000 ppm wikipedia.org |

| Escherichia coli | Negative | Commonly studied bacterium, some strains pathogenic | Controlled at 250–1000 ppm wikipedia.org; MIC of 100 µg/mL for uropathogenic strain nih.gov |

| Klebsiella pneumoniae | Negative | Opportunistic pathogen | Controlled at 250–1000 ppm wikipedia.org |

| Pseudomonas aeruginosa | Negative | Opportunistic pathogen | Controlled at 250–1000 ppm wikipedia.org |

| Staphylococcus aureus | Positive | Common cause of skin and other infections | Controlled at 250–1000 ppm wikipedia.org; MIC of 50 µg/mL nih.gov |

Algicidal Properties and Efficacy Against Algae (e.g., Prototheca spp.)

Iodopropynyl Butylcarbamate (IPBC) has demonstrated notable efficacy as an algicidal agent, particularly against pathogenic, yeast-like microalgae of the Prototheca genus. These organisms are known opportunistic pathogens in both humans and animals. nih.govresearchgate.net Research has established the in vitro activity of IPBC against various Prototheca species, including P. zopfii genotype 2 and P. blaschkeae, which have been isolated from dairy herds across Europe. nih.gov

Studies determining the Minimum Inhibitory Concentration (MIC) and Minimum Algicidal Concentration (MAC) have quantified IPBC's effectiveness. For a collection of 96 P. zopfii genotype 2 isolates and 42 P. blaschkeae isolates, the MIC required to inhibit 50% and 90% of isolates (MIC₅₀ and MIC₉₀) were 4 mg/L and 8 mg/L, respectively. researchgate.netnih.gov The algicidal activity, defined by the MAC, was observed at concentrations double the MIC₉₀. nih.govresearchgate.net Notably, P. blaschkeae showed greater susceptibility to IPBC than P. zopfii genotype 2. researchgate.netnih.gov

The table below summarizes the in vitro activity of IPBC against Prototheca species.

| Parameter | Prototheca zopfii genotype 2 | Prototheca blaschkeae |

| MIC₅₀ | 4 mg/L | 1 mg/L |

| MIC₉₀ | 8 mg/L | 2 mg/L |

| MAC for 90% of isolates | 16 mg/L | Not specified |

Data sourced from a study on Prototheca isolates from European dairy herds. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Investigations

The biocidal activity of IPBC is intrinsically linked to its molecular structure, specifically the contributions of the iodo group and the carbamate moiety.

Influence of the Iodo Group on Biocidal Activity

The presence of an iodine atom is crucial to the potent, broad-spectrum antimicrobial activity of IPBC. iofina.comatamanchemicals.com The iodo group is a key component of the molecule's ability to inhibit the growth of a wide range of microorganisms, including fungi, bacteria, and algae. iofina.commdpi.com The mechanism is thought to involve the iodine atom penetrating the cell wall of microorganisms and reacting with essential sulfhydryl groups found in amino acids and nucleic acids at the enzyme-active sites. mdpi.com This interaction disrupts active proteins, leading to a loss of cellular activity and viability. mdpi.com

An interaction between the iodine atom and the alkyne bond on the carbamate scaffold is speculated to potentiate IPBC's activity, contributing to effects like membrane disruption, which is a characteristic antimicrobial action of iodine. nih.gov The C–I bond in the molecule has a relatively low bond energy (228 kJ·mol⁻¹), which may contribute to its reactivity and subsequent thermal instability at higher temperatures. mdpi.com

Synergistic Interactions with Other Antimicrobial Agents

The development of broad-spectrum preservative systems has led to research into combining IPBC with other antimicrobial agents to enhance efficacy. atamanchemicals.comnih.gov

Combined Effects with Other Preservatives (e.g., Amphotericin B, Isothiazolinones)

Isothiazolinones: IPBC is often formulated with isothiazolinone biocides, such as 2-methylisothiazolin-3-one (MIT) and 1,2-benzisothiazolin-3-one (BIT). google.comeeer.org A synergistic interaction has been documented when a mixture of MIT and BIT is combined with IPBC, particularly against the mold Aspergillus niger. google.com This synergy allows for lower concentrations of the individual components to be used, which can reduce costs and potential environmental impact. google.com Isothiazolinones are preservatives and disinfectants used to control microbial growth in a variety of consumer and industrial products. eeer.org

Multi-Component Preservative Systems Research

The need for potent, broad-spectrum, and safe preservative systems for cosmetics and other products has driven the development of multi-component systems featuring IPBC. atamanchemicals.comnih.gov These formulations leverage the different mechanisms of action of various biocides to protect against a wide array of microorganisms. cosmileeurope.eu IPBC is frequently combined with other preservatives to ensure comprehensive protection. preservatives4u.com For example, it is formulated in systems with phenoxyethanol (B1677644) and methylpropanediol to create paraben-free preservative solutions for personal care products that are effective against bacteria, yeast, and mold. ulprospector.com

Industrial and Material Science Applications of Iodopropynyl Butylcarbamate

Role as a Preservative in Paints and Coatings

IPBC was initially created for the paint and coatings industry, where it remains a globally used preservative. wikipedia.orgatamanchemicals.comatamankimya.com Its water-soluble nature allows for easy incorporation into various formulations. nbinno.comnbinno.com The compound is utilized in a wide array of interior and exterior paint products to prevent microbial degradation. nbinno.comatamanchemicals.comatamankimya.com

Dry-Film Preservation against Fungal Growth

A primary function of Iodopropynyl Butylcarbamate in the coatings industry is as a dry-film preservative. nbinno.comnbinno.com Once the paint or coating has dried, IPBC protects the surface film from colonization by fungi, mold, and mildew. wikipedia.orgnbinno.comnbinno.com This preservation is crucial for maintaining the aesthetic and structural integrity of the coating, preventing issues such as discoloration, staining, and eventual degradation of the paint film itself. nbinno.comnbinno.com

IPBC is effective against a wide spectrum of fungi that deface paint surfaces. wikipedia.orgcoatingsworld.com However, research has noted that as a single active ingredient, it can have a medium-to-high leaching potential and may cause yellowing in the dried paint film. coatingsworld.com To mitigate these disadvantages and extend the lifespan of the paint, IPBC is often combined with other fungicides, such as propiconazole. coatingsworld.com Such combinations can enhance leaching resistance and provide longer-lasting fungal protection. coatingsworld.com

| Target Organism Type | Benefit of IPBC Use | Source |

|---|---|---|

| Mold and Mildew | Protects interior and exterior coatings from growth. | wikipedia.orgnbinno.com |

| Fungi | Prevents discoloration and degradation of the paint film. | nbinno.comnbinno.com |

| Blue Stain Fungi | Effective in controlling strains on paint surfaces. | coatingsworld.com |

Preservation of Water-Based Formulations

The water-soluble characteristic of IPBC makes it highly suitable for use in water-based (latex) paints and coatings. atamanchemicals.comnbinno.comdermnetnz.org It serves as an in-can preservative, protecting the liquid product from spoilage by microorganisms during storage. paint.org Its initial applications were as a preservative in water-based paints, and it continues to be a key ingredient in these formulations. dermnetnz.organnmariegianni.comatamanchemicals.com

Wood Preservation Technologies

Beyond coatings, Iodopropynyl Butylcarbamate is extensively used as a wood preservative to protect timber and wood-based products from fungal attack. wikipedia.orgatamanchemicals.comiofina.combiocote.com It is valued for its effectiveness against a range of wood-destroying and wood-discoloring fungi. protekwoodstain.co.uksemanticscholar.org

Antisapstain Formulations for Lumber Treatment

IPBC is a registered active ingredient in antisapstain formulations used for treating freshly cut lumber. nih.govpublications.gc.ca Sapstain fungi, also known as blue stain fungi, consume starches and sugars in the sapwood, causing discoloration without significantly affecting the wood's strength. publications.gc.canih.gov IPBC is used as a sapstain control chemical to prevent the growth of these staining fungi, thereby preserving the aesthetic quality of the wood. atamanchemicals.comnih.govpublications.gc.ca

Protection against Wood Rot and Decay Fungi

IPBC provides effective protection against various wood rot and decay fungi that degrade the structural polymers in wood, leading to strength loss. wikipedia.orgnih.govencyclopedia.pub It is formulated into wood preservative products to stop wood from rotting. iofina.combiocote.com Research has demonstrated its efficacy against specific wood-decaying fungi, including the white-rot fungus Coriolus versicolor and the dry-rot fungus Serpula lacrymans. wikipedia.org Formulations containing IPBC, often in combination with other active ingredients like Tebuconazole, are used to treat wood for exterior applications such as facades, windows, and cladding to protect against wood-destroying fungi. protekwoodstain.co.uk

| Fungus Type | Specific Fungi | Application | Source |

|---|---|---|---|

| Wood Rot / Decay Fungi | Coriolus versicolor, Serpula lacrymans | General timber protection | wikipedia.org |

| Sapstain / Blue Stain Fungi | Not specified | Freshly cut lumber treatment | atamanchemicals.comnih.govpublications.gc.ca |

| Moulds | Not specified | Wood preservative primers | protekwoodstain.co.uk |

Integration into Wood-Plastic and Bamboo-Plastic Composites

The use of IPBC extends to the protection of composite materials, such as wood-plastic composites (WPCs) and bamboo-plastic composites (BPCs). mdpi.com These materials contain natural fibers like wood and bamboo flour, which are rich in starch and provide nutrients for the growth of mold and stain fungi. mdpi.com IPBC can be incorporated into these composites during manufacturing to prevent fungal growth and extend the service life of the products. mdpi.com

A significant challenge in this application is the thermal instability of IPBC. mdpi.com The high temperatures involved in processes like hot pressing of boards can cause IPBC to degrade, which reduces its antifungal activity. mdpi.com Studies show that IPBC's degradation begins at temperatures as low as 70°C and increases significantly with higher temperatures, with a starting decomposition temperature of 91°C. mdpi.com This thermal sensitivity means that prolonged heat treatment at high temperatures is not recommended. mdpi.com To overcome this, alternative impregnation methods, such as using supercritical carbon dioxide as a carrier fluid, have been investigated to treat wood-based composites with IPBC under milder temperature conditions. researchgate.net

Applications in Adhesives, Sealants, and Construction Materials

Iodopropynyl Butylcarbamate (IPBC) is a widely utilized biocide in the formulation of adhesives, sealants, and various construction materials. atamanchemicals.comatamankimya.comlookchem.comguidechem.com Its primary function is to inhibit the growth of a broad spectrum of fungi and other microorganisms that can compromise the integrity and appearance of these products. ataman-chemicals.comnbinno.comnbinno.com In water-based formulations such as latex paints and adhesives, IPBC acts as a preservative, preventing spoilage and extending the shelf life of the products. atamanchemicals.comspecialchem.comcosmeticsinfo.org

IPBC is incorporated into these materials to provide long-lasting protection against microbial degradation. atamankimya.com For instance, in adhesives and sealants, it prevents the growth of bacteria and fungi that can break down the polymers, leading to a loss of adhesion and sealing properties. sinobiochemistry.com Its use is particularly crucial in materials intended for environments with high humidity or exposure to moisture. atamankimya.com

Microbial Resistance in Moisture-Exposed Environments

In environments prone to moisture, such as bathrooms, kitchens, and exterior building facades, materials are highly susceptible to microbial attack. atamankimya.com The presence of water creates a favorable condition for the growth of mold, mildew, and other fungi, which can deface surfaces, cause material degradation, and contribute to poor indoor air quality. IPBC is particularly effective in these settings, offering robust protection against a wide array of fungal species. ataman-chemicals.comwikipedia.org

When incorporated into construction materials like joint compounds, grouts, and sealants, IPBC provides a durable defense against microbial colonization. atamankimya.com This ensures the aesthetic and functional longevity of these materials in moisture-heavy environments. atamankimya.com For example, silicone sealants formulated with IPBC can resist mold-induced degradation in high-humidity areas. sinobiochemistry.com

Use in Metalworking Fluids and Lubricants

The manufacturing and heavy machinery industries rely on metalworking fluids and lubricants to cool, lubricate, and remove debris during metal processing. These fluids, often water-based emulsions, create an ideal environment for microbial proliferation, including bacteria and fungi. getredlist.commetalube.co.uk Iodopropynyl Butylcarbamate is employed as a highly effective biocide in these formulations to control microbial growth. lookchem.comataman-chemicals.comdermnetnz.orgatamankimya.com

Prevention of Microbial Contamination and Performance Degradation

Uncontrolled microbial growth in metalworking fluids can lead to a host of problems. Bacteria and fungi can cause the fluid to degrade, resulting in changes in viscosity, the formation of unpleasant odors, and a decrease in performance. getredlist.com This can lead to corrosion of machinery, poor surface finish on manufactured parts, and potential health risks for workers. metalube.co.uk

IPBC is added to these fluids to prevent such issues. atamankimya.com It effectively inhibits the growth of a broad spectrum of microorganisms, thereby extending the service life of the fluid and protecting the integrity of the machinery and the quality of the finished products. getredlist.comatamankimya.com The presence of IPBC helps maintain the fluid's intended properties and performance over time. atamankimya.com

Textile, Paper, and Ink Preservation

Iodopropynyl Butylcarbamate is also utilized in the preservation of textiles, paper, and inks, materials that are susceptible to microbial attack, particularly from fungi. ataman-chemicals.comatamankimya.comatamanchemicals.comatamankimya.com Its application in these areas helps to protect the materials from discoloration, degradation, and loss of physical properties caused by microorganisms. dermnetnz.org

Protection of Materials from Microbial Degradation

In the textile industry, IPBC can be applied as a topical treatment to impart anti-microbial properties to fabrics, which is particularly beneficial for items like sportswear and medical textiles. sinobiochemistry.com This treatment helps to prevent the growth of odor-causing bacteria and fungi.

Research into Anti-Biofilm Properties and Strategies

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. nih.govresearchgate.net This matrix makes the embedded microbes significantly more resistant to antimicrobial agents. nih.govresearchgate.net Biofilms pose significant challenges in various industrial and medical settings, leading to persistent infections and contamination. nih.govresearchgate.netmdpi.com

Recent research has focused on the anti-biofilm properties of various compounds, including Iodopropynyl Butylcarbamate. One study investigated the effects of 22 iodinated hydrocarbons and found that IPBC was effective in controlling biofilm formation by the pathogens Vibrio parahaemolyticus and Staphylococcus aureus. nih.gov The study demonstrated that IPBC could inhibit the formation of biofilms by these bacteria and also disrupt existing mixed biofilms. nih.gov

The minimum inhibitory concentration (MIC) of IPBC for inhibiting biofilm formation of both pathogens was found to be 50 µg/mL. nih.gov Microscopic analysis confirmed that IPBC not only inhibits the initial formation of biofilms but can also disrupt established ones. nih.gov Furthermore, the research indicated that IPBC could suppress virulence factors in these bacteria, such as motility and hemolytic activity. nih.gov These findings suggest that IPBC has potential applications in anti-biofilm strategies beyond its traditional use as a preservative. nih.gov The development of novel anti-biofilm agents is a critical area of research to combat the challenges posed by microbial resistance. nih.govmdpi.com

Interactive Data Table: Anti-Biofilm Activity of IPBC

| Microorganism | Biofilm Inhibition Concentration (MIC) | Observed Effects |

| Vibrio parahaemolyticus | 50 µg/mL | Inhibition of biofilm formation, disruption of mixed biofilms, suppression of motility and hemolytic activity. nih.gov |

| Staphylococcus aureus | 50 µg/mL | Inhibition of biofilm formation, disruption of mixed biofilms, suppression of hemolytic activity. nih.gov |

| Uropathogenic Escherichia coli (UPEC) | 100 µg/mL | Complete inhibition of biofilm formation at MIC. nih.gov |

| Candida albicans | 20 µg/mL | Complete inhibition of biofilm formation at MIC. nih.gov |

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformation Analysis

The molecular structure and conformational possibilities of a carbamate (B1207046) are crucial in determining its chemical reactivity and biological interactions. The carbamate functional group, a key feature of Isopropyl butylcarbamate, is structurally related to both amides and esters, giving it unique properties. nih.gov This "amide-ester" hybrid nature results in good chemical and proteolytic stability. nih.govacs.org

The functionality of the carbamate group imposes a degree of conformational restriction due to the delocalization of non-bonded electrons from the nitrogen atom into the carboxyl moiety. acs.orgnih.gov This electronic feature is central to its chemical behavior. Theoretical studies, often employing density functional theory (DFT), are used to investigate the conformational landscape of carbamate-containing molecules. chemrxiv.org These studies reveal that, unlike peptides which typically favor trans configurations, carbamates can also adopt energetically stable cis configurations. chemrxiv.org The carbamate group can also participate in hydrogen bonding through its carboxyl group and the backbone NH group, which influences its interaction with biological targets. acs.orgnih.gov By substituting different groups on the oxygen and nitrogen termini, the biological and pharmacokinetic properties can be modulated. nih.govacs.org

A defining feature of the carbamate group is amide resonance, where the lone pair of electrons on the nitrogen atom delocalizes with the carbonyl group's pi-system. acs.orgnih.gov This resonance imparts a partial double-bond character to the carbon-nitrogen (C–N) bond, leading to a planar structure and restricted rotation. nih.govresearchgate.net The stability of the carbamate stems from the resonance between the amide and carboxyl groups. nih.gov

The energy barrier to rotation around this C–N bond has been extensively studied using both theoretical and experimental methods, such as dynamic NMR spectroscopy. acs.orgnih.govacs.org These studies show that the rotational barrier in carbamates is typically 3–4 kcal/mol lower than in corresponding amides, a difference attributed to electronic and steric perturbations from the adjacent ester oxygen atom. acs.orgnih.gov For a typical N-alkylcarbamate, the rotational barrier is around 16 kcal/mol. acs.org However, this barrier is sensitive to the substituents on the nitrogen and the solvent environment. acs.orgnd.edu For instance, electron-withdrawing groups on an N-aryl ring decrease the rotational barrier by reducing the electron-donating ability of the nitrogen, thus decreasing the double-bond character of the C–N bond. acs.orgnd.edu

| Compound Type | Typical C–N Rotational Barrier (kcal/mol) | Key Influencing Factors |

|---|---|---|

| Amides | 15–20 researchgate.net | Strong resonance stabilization, planarity. nih.gov |

| N-Alkylcarbamates | ~16 acs.org | Reduced resonance compared to amides due to ester oxygen. nih.gov |

| N-Phenylcarbamates | ~12.5 acs.org | Electron-withdrawing nature of the phenyl group reduces the barrier. nd.edu |

| N-(2-pyrimidyl)carbamates | <9 acs.org | Strongly electron-withdrawing pyrimidyl ring increases C-N single bond character. acs.org |

Computational Modeling of Degradation Pathways

Computational modeling is instrumental in predicting how molecules like this compound break down in the environment. These models can simulate complex chemical processes and predict the formation of degradation products.

The environmental persistence of carbamates is influenced by biotic and abiotic degradation processes. nih.gov Predictive models, such as system dynamics models, can be formulated to simulate the degradation process and estimate the concentration of the compound in different environmental compartments like soil and water. researchgate.net For example, a model for the carbamate insecticide carbaryl (B1668338) showed it degraded with a half-life of seven days in soil and two days in water. researchgate.net

These models often incorporate factors like temperature and moisture, which significantly affect transformation rates in soil. europa.eu The primary factor controlling the persistence of most pesticides in topsoil is transformation. europa.eu While models like PERSIST can accurately predict soil residue levels for non-volatile compounds, they may overestimate persistence if other loss mechanisms like leaching or volatilization are significant. europa.eu Computational frameworks like the Biodegradation Network Integrated Computational Engine (BNICE) can also be used to predict novel biodegradation pathways for xenobiotic compounds. nih.gov

Quantum chemical calculations are a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the degradation of carbamates. ntnu.no These calculations can determine the energetics of different reaction pathways, identify transition states, and predict the products of degradation. researchgate.netrsc.org For instance, studies on the reaction of carbamates with hydroxyl (OH) radicals, a key process in atmospheric degradation, use quantum chemistry to calculate reaction rate constants. researchgate.net

The thermal degradation of a structurally similar compound, 3-iodo-2-propyl-butylcarbamate (IPBC), provides a model for the potential degradation pathways of this compound. mdpi.comnih.gov Analysis of IPBC degradation identified several key reaction mechanisms, including deiodination, demethylation, deethynylation, deethylation, and hydroxylation. mdpi.comnih.gov Quantum chemical calculations can be used to model the energy barriers for analogous reactions in this compound, such as the cleavage of the butyl or isopropyl groups, to predict its primary degradation products.

| Reaction Type | Description | Potential Relevance to this compound |

|---|---|---|

| Dealkylation | Cleavage of an alkyl group from the molecule. | Loss of the butyl or isopropyl group. |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Formation of hydroxylated metabolites on the alkyl chains. |

| Ester Hydrolysis | Cleavage of the ester bond, breaking the carbamate linkage. | Primary degradation pathway leading to butylamine (B146782), isopropanol, and CO2. |

| Oxidation | Reaction involving cytochrome P450 enzymes leading to various oxidized products. mdpi.com | Aliphatic hydroxylation of the butyl or isopropyl groups. mdpi.com |

In Silico Approaches for Biocidal Activity Prediction

In silico methods, which use computer simulations, are increasingly employed to predict the biological activity of chemicals, reducing the need for animal testing. europa.eunih.gov These approaches are particularly useful for assessing the biocidal potential of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent in silico tool. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound (described by molecular descriptors) and its biological activity, such as toxicity. nih.gov For biocides, these models can classify chemicals into different toxicity categories or predict acute toxicity values (e.g., LC50). plymouth.ac.uk

Machine learning algorithms, including random forest, support vector machines, and artificial neural networks, are used to build robust QSAR models. plymouth.ac.uk A study on predicting the acute toxicity of biocides in marine crustaceans demonstrated that such models can achieve high accuracy. plymouth.ac.uk The predictive power of these models depends on the quality of the training data and the applicability domain of the model. nih.govplymouth.ac.uk For carbamates, in silico tools can simulate metabolic pathways and identify potential metabolites, providing insights into the mechanisms of toxicity. europa.eu These computational approaches are valuable for screening new chemicals and prioritizing them for further toxicological testing. europa.eu

| Model Type | Principle | Application | Example from Literature |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity using mathematical models. nih.gov | Predicting toxicity (e.g., LC50), classifying chemicals by hazard. plymouth.ac.uk | Predicting acute toxicity of biocides to marine crustaceans using 2D molecular descriptors. plymouth.ac.uk |

| Machine Learning Models (e.g., Random Forest, ANN) | Algorithms that learn patterns from data to make predictions. plymouth.ac.uk | Building predictive models for toxicity and biocidal activity. | A decision tree model achieved 100% accuracy in classifying biocide toxicity. plymouth.ac.uk |

| Metabolic Simulation Tools | Expert systems that predict metabolic and degradation pathways. europa.eu | Identifying potential toxic metabolites of a parent compound. europa.eu | Using CRAFT Explorer and Meteor software to predict the biotransformation of the fungicide carbendazim. europa.eu |

Structure-Activity Relationship (SAR) Modeling for Antimicrobial Efficacy

Currently, there are no specific SAR models detailed in the literature for this compound that would elucidate the relationship between its chemical structure and its antimicrobial efficacy. SAR studies are crucial in drug discovery and development as they help in understanding how different functional groups and structural modifications in a molecule can influence its biological activity. Such studies for other antimicrobial compounds have often focused on parameters like lipophilicity, electronic effects, and steric factors to predict and enhance potency. However, for this compound, specific quantitative structure-activity relationship (QSAR) models or detailed qualitative SAR findings related to its antimicrobial action are not documented in publicly accessible research.

Insights into Ligand-Target Interactions

Detailed molecular-level insights into the ligand-target interactions of this compound are not available in the reviewed scientific literature. Computational methods such as molecular docking and molecular dynamics simulations are typically employed to predict the binding modes and affinities of a ligand (in this case, this compound) to its biological target, such as a specific enzyme or receptor in a microorganism. These studies provide a deeper understanding of the mechanism of action. In the absence of such studies for this compound, the specific molecular targets and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) that contribute to its potential antimicrobial activity remain uncharacterized.

Future Research Directions and Innovations

Development of Green Chemical Synthesis Processes for IPBC

The traditional synthesis of IPBC involves the reaction of butyl isocyanate with propargyl alcohol, followed by iodination. wikipedia.org While effective, this process often utilizes solvents like toluene (B28343) and can generate waste streams that require careful management. wikipedia.orggoogle.com The principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer solvents, are driving the development of more sustainable synthetic routes for IPBC. yale.edunih.gov

One promising approach involves conducting the synthesis in an aqueous medium, thereby reducing or eliminating the need for volatile organic solvents. google.comjustia.comwipo.int Research has demonstrated the feasibility of carrying out the iodination of propynyl (B12738560) butylcarbamate in an aqueous solution containing a suitable surfactant. justia.comwipo.int This method not only simplifies the reaction conditions but also minimizes the environmental impact associated with solvent use and disposal. nih.gov Another key aspect of green IPBC synthesis is the utilization of waste streams as a source of iodine, further enhancing the sustainability of the process.

| Green Chemistry Principle | Application in IPBC Synthesis |

| Waste Prevention | Utilizing iodine-containing waste streams as a raw material. |

| Safer Solvents & Auxiliaries | Replacing organic solvents with aqueous reaction media. google.comjustia.comwipo.int |

| Atom Economy | Optimizing reaction conditions to maximize the incorporation of reactants into the final product. |

| Energy Efficiency | Developing synthetic methods that can be conducted at ambient temperature and pressure. yale.edu |

Future research in this area will likely focus on the development of catalytic processes to replace stoichiometric reagents, further improving atom economy and reducing waste. yale.edu The exploration of bio-based feedstocks for the synthesis of the carbamate (B1207046) backbone also presents an exciting avenue for enhancing the green credentials of IPBC.

Smart and Responsive Formulations with Controlled Release Mechanisms

A significant area of innovation lies in the development of "smart" formulations that can deliver IPBC in a controlled and targeted manner. These systems are designed to release the biocide in response to specific environmental triggers, such as changes in pH, temperature, or the presence of microbial activity. nih.govdermnetnz.orgsemanticscholar.org This approach offers several advantages, including prolonged efficacy, reduced potential for environmental release, and enhanced material protection.

Microencapsulation is a key technology in this domain, where IPBC is enclosed within a polymeric shell. nih.govnih.gov The composition and structure of this shell can be tailored to control the release rate of the biocide. For instance, stimuli-responsive polymers can be used to create microcapsules that release their payload only when specific conditions are met, such as the acidic byproducts of fungal growth. nih.govboisestate.eduharvard.edu

| Release Mechanism | Trigger | Potential Application for IPBC |

| Diffusion-controlled | Concentration gradient | Long-term protection of coatings and wood. |

| Erosion-controlled | Polymer degradation | Timed release in agricultural applications. |

| Stimuli-responsive | pH, enzymes, temperature | Targeted release in the presence of microbial contamination. nih.govdermnetnz.orgsemanticscholar.org |

The development of such intelligent delivery systems for IPBC is a burgeoning field of research. Future work will likely focus on creating formulations that can respond to multiple stimuli, providing a more nuanced and efficient control over the release of the biocide.

Advanced Composite Synergistic Technologies for Enhanced Biocidal Action

The efficacy of IPBC can be significantly enhanced through synergistic combinations with other antimicrobial compounds. This approach can broaden the spectrum of activity, reduce the required concentrations of individual biocides, and potentially mitigate the development of microbial resistance. mdpi.com

A high-throughput screening of a large library of FDA-approved compounds has identified several candidates that potentiate the antifungal activity of IPBC. researchgate.net Among these, trifluoperazine (B1681574) and hexetidine (B1673225) have shown promising results in enhancing the growth inhibition of several environmentally relevant fungi when combined with IPBC. researchgate.net These combinations have demonstrated strong fungicidal properties, even when incorporated into a polymer matrix for controlled delivery. researchgate.net

| Compound | Synergistic Effect with IPBC |

| Trifluoperazine | Enhanced growth inhibition of multiple fungal species. researchgate.net |

| Hexetidine | Potentiated IPBC action against specific test organisms. researchgate.net |

| Phenethyl alcohol | Enhanced activity by 30-50% in combination. sinobiochemistry.com |

| DMDM hydantoin | Enhanced activity by 30-50% in combination. sinobiochemistry.com |

Future research will continue to explore novel synergistic combinations for IPBC, focusing on compounds with different mechanisms of action to achieve a more comprehensive and robust biocidal effect. The development of composite materials that incorporate these synergistic blends will also be a key area of innovation.

Exploration of Novel Application Areas for Iodopropynyl Butylcarbamate

While IPBC is well-established in paints, coatings, wood preservation, and cosmetics, its potent and broad-spectrum antimicrobial properties suggest its potential utility in a variety of other applications. wikipedia.orgdermnetnz.orgchemical-product.comnih.goviofina.comatamankimya.comaffygility.comcaymanchem.comspecialchem.comnbinno.comnih.govspecialchem.com

One area of potential expansion is in the agricultural sector, where IPBC could be formulated as a fungicide to protect crops from fungal pathogens. atamankimya.comaffygility.com Its efficacy against a wide range of fungi makes it a candidate for the development of new agricultural biocides. Another promising application is in the preservation of textiles, particularly for outdoor and technical fabrics that are prone to microbial growth. chemical-product.com

The incorporation of IPBC into plastics and other polymeric materials to impart antimicrobial properties is another area of active interest. chemical-product.comnih.gov This could be particularly valuable in applications where hygiene is critical, such as in medical devices or food contact materials, pending appropriate regulatory approvals. Furthermore, the use of IPBC in heating, ventilation, and air conditioning (HVAC) systems to prevent the growth of mold and fungi is an emerging application with significant potential to improve indoor air quality. iofina.com

Refinement of Analytical Techniques for Trace Analysis and Complex Matrices

The ability to accurately detect and quantify IPBC at trace levels in various complex matrices is crucial for quality control, environmental monitoring, and regulatory compliance. Current analytical methods predominantly rely on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography with an electron capture detector (GC-ECD). semanticscholar.orgnih.govresearchgate.netresearchgate.netnih.govsielc.com